molecular formula C19H25N B116458 Di-(1-phenylisopropyl)methylamine CAS No. 53660-19-8

Di-(1-phenylisopropyl)methylamine

Cat. No.: B116458
CAS No.: 53660-19-8
M. Wt: 267.4 g/mol
InChI Key: HJNVYHKUBNVMDC-UHFFFAOYSA-N
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Description

Di-(1-phenylisopropyl)methylamine is a chemical compound that has garnered attention primarily due to its presence as an impurity in illicit methamphetamine. It is structurally characterized by two 1-phenylisopropyl groups attached to a central methylamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-(1-phenylisopropyl)methylamine typically involves the reaction of d,l-amphetamine with phenylacetone in ethanol. This mixture is kept at room temperature for approximately 65 hours. The resulting solution is then hydrogenated overnight using 10% palladium-on-carbon as a catalyst under an initial hydrogen pressure of 40 psi .

Industrial Production Methods

While there is limited information on the industrial production methods for this compound, it is known that the compound can be isolated and purified from illicit methamphetamine samples. The process involves dissolving the sample in hydrochloric acid, extracting with ether, and further purification steps involving chloroform and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Di-(1-phenylisopropyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of its synthesis is this compound itself. Other products may include various by-products and impurities depending on the reaction conditions .

Mechanism of Action

The exact mechanism of action of di-(1-phenylisopropyl)methylamine is not well-documented. given its structural similarity to methamphetamine, it is likely to interact with similar molecular targets and pathways. Methamphetamine primarily acts by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-(1-phenylisopropyl)methylamine is unique due to its specific structural configuration and its role as an impurity in methamphetamine. Its presence can provide insights into the synthesis routes and purity of illicit methamphetamine samples .

Properties

IUPAC Name

N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNVYHKUBNVMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968427
Record name N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53660-19-8
Record name N,alpha,alpha'-Trimethyldiphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was Di-(1-phenylisopropyl)methylamine identified and confirmed in illicit methamphetamine samples?

A2: The research paper describes the isolation and purification of this compound from illicit methamphetamine samples. [] The researchers then employed analytical techniques to determine its chemical structure. To confirm the identity of the isolated compound, they synthesized this compound and compared the analytical data of the synthesized compound with that of the isolated impurity. This rigorous approach, involving both isolation and synthesis, provided conclusive evidence for the presence of this compound in the illicit methamphetamine samples.

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